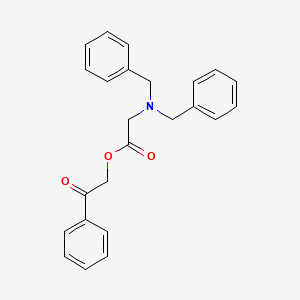

2-oxo-2-phenylethyl N,N-dibenzylglycinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of complex molecules often involves nucleophilic aromatic substitution, catalytic hydrogenation, and palladium-catalyzed reactions. For example, the synthesis of polyimides from phosphorus-containing aromatic diamines demonstrates a complex synthetic route involving these reactions (Lin & Lin, 2007). Similarly, copper-hydroperoxo-mediated N-debenzylation chemistry mimics aspects of copper monooxygenases in synthesizing related compounds (Maiti, Sarjeant, & Karlin, 2008).

Molecular Structure Analysis

Structural determination, often through X-ray diffraction, provides insights into the geometry and electronic configuration of molecules. For example, copper(II)-N-phthaloylglycinate complexes have been synthesized and characterized, revealing distorted square-pyramidal and square-based pyramidal conformations (Abdel‐Rahman & Bocelli, 2006).

Chemical Reactions and Properties

Chemical reactions such as oxidative N-debenzylation and palladium-catalyzed cascade reactions demonstrate the complexity and versatility of synthetic organic chemistry. For instance, the formation of copper-hydroperoxo complexes indicates significant oxidative N-debenzylation chemistry (Maiti, Sarjeant, & Karlin, 2008).

Physical Properties Analysis

The study of physical properties, including molecular weight, glass transition temperature, and thermal stability, is crucial for understanding the behavior of synthetic compounds. Polyimides derived from specific diamines exhibit high molecular weight, thermal stability, and glass transition temperatures, indicating their potential for high-performance applications (Lin & Lin, 2007).

Chemical Properties Analysis

The chemical properties of synthetic compounds are often characterized by their reactivity, stability, and interaction with other molecules. For example, the functionalization of molecules through orthopalladation demonstrates the potential for creating complex molecules with specific chemical properties (Nieto et al., 2009).

Mechanism of Action

Target of Action

A similar compound, 1-[4-(2-oxo-2-phenylethyl)phenyl]guanidine, has been found to interact with the urokinase-type plasminogen activator in humans . This protein plays a crucial role in the breakdown of blood clots.

Mode of Action

It’s worth noting that the compound’s structure includes a 2-oxo-1,2-dihydropyridine fragment, which is a common reagent in organic synthesis and has been found to exhibit antitumor and antiviral properties .

Biochemical Pathways

Compounds with similar structures have been used as peptide mimics, which can generate similar physiological activity with peptides, such as protease, thrombin inhibitor, elastase, and caspase .

Result of Action

Similar compounds have been found to exhibit antitumor and antiviral properties .

Safety and Hazards

Future Directions

properties

IUPAC Name |

phenacyl 2-(dibenzylamino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO3/c26-23(22-14-8-3-9-15-22)19-28-24(27)18-25(16-20-10-4-1-5-11-20)17-21-12-6-2-7-13-21/h1-15H,16-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPOHBYQOCVHEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)OCC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-furylmethyl)-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B5083703.png)

![(3R*,4R*)-1-(4-isopropylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5083708.png)

![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B5083712.png)

![N-[3-({[(3-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5083731.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5083740.png)

![(2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5083746.png)

![N-(4-ethoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5083758.png)

![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5083765.png)

![4-[2-(2,6-dimethylphenoxy)ethyl]morpholine oxalate](/img/structure/B5083773.png)

![4'-(3-bromo-4-methylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5083787.png)